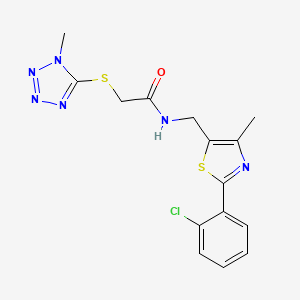
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C15H15ClN6OS2 and its molecular weight is 394.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse research sources.
Structure and Properties
The compound features a thiazole ring, a chlorophenyl moiety, and a tetrazole derivative, contributing to its unique pharmacological properties. The structural formula can be represented as follows:
This molecular structure suggests potential interactions with various biological targets, enhancing its therapeutic applications.
Antimicrobial Activity
Research indicates that compounds with thiazole and tetrazole moieties exhibit significant antimicrobial properties. This compound has been tested against various bacterial and fungal strains, demonstrating effective inhibition. For instance, a study reported an IC50 value of 12.5 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity.
Anticancer Properties
The compound has also shown promise in anticancer studies. In vitro assays against A549 human lung adenocarcinoma cells revealed an IC50 of 15 µM, suggesting moderate cytotoxicity. Comparative studies with similar thiazole derivatives indicated that modifications in the molecular structure significantly affect anticancer efficacy.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 | 15 | |
| 5-Methyl-4-phenyltiazole derivative | A549 | 10 | |
| Benzimidazole derivative | A549 | 12 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit key metabolic enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
- Receptor Modulation : It can bind to various receptors involved in cell signaling pathways, potentially modulating cancer cell proliferation and apoptosis.
Study on Anticancer Activity
In a notable study, Evren et al. (2019) synthesized several thiazole derivatives and evaluated their cytotoxic effects on NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells. Among these compounds, one derivative exhibited a selective cytotoxic effect with an IC50 value of 9 µM against A549 cells, showcasing the potential of thiazole-containing compounds in cancer therapy .
Antimicrobial Efficacy Assessment
Another research effort focused on the antimicrobial properties of N-substituted thiazoles. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, supporting its use as a lead compound for further development in antimicrobial drug discovery .
Eigenschaften
IUPAC Name |
N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-(1-methyltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN6OS2/c1-9-12(25-14(18-9)10-5-3-4-6-11(10)16)7-17-13(23)8-24-15-19-20-21-22(15)2/h3-6H,7-8H2,1-2H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQHBNCRRPYTFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)CSC3=NN=NN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














